molecular formula C16H18FN B12844817 4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine

4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine

Cat. No.: B12844817
M. Wt: 243.32 g/mol
InChI Key: MFBVWDQMAOOBKG-UHFFFAOYSA-N
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Description

4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the biphenyl structure, along with an amine group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-bromo-3-fluorobiphenyl) is coupled with an arylboronic acid (such as 4-tert-butylphenylboronic acid) in the presence of a palladium catalyst and a base like potassium carbonate . The reaction is usually carried out in a solvent mixture of tetrahydrofuran (THF) and water under reflux conditions.

Industrial Production Methods

Industrial production of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine is unique due to the combination of the tert-butyl, fluorine, and amine groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H18FN

Molecular Weight

243.32 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2-fluoroaniline

InChI

InChI=1S/C16H18FN/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10H,18H2,1-3H3

InChI Key

MFBVWDQMAOOBKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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